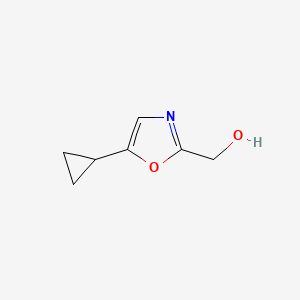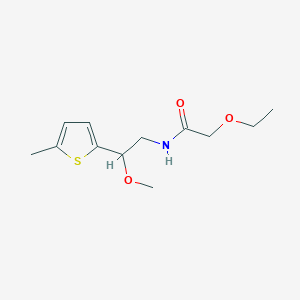
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea, also known as DT-010, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the urea family and has been found to have interesting biochemical and physiological effects.
科学的研究の応用
Photodegradation in Herbicides
The compound 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea shows relevance in the field of herbicides. A study focused on the photodegradation of a similar thiadiazole-urea herbicide, highlighting the structural rearrangements and photoproducts formed. This research has implications for understanding the stability and environmental impact of such herbicides (Moorman, Findak, & Ku, 1985).
Development of Nonpeptidic Agonists
Research in medicinal chemistry has led to the discovery of nonpeptidic agonists for specific receptors, using compounds with structural similarities to the chemical . For instance, the discovery of a nonpeptidic agonist for the GPR14/urotensin-II receptor involved compounds with dimethylaminoethyl components. This shows the potential of such structures in developing new pharmacological tools and drug leads (Croston et al., 2002).
Nuclear Magnetic Resonance Studies
The compound's structure is relevant in nuclear magnetic resonance (NMR) studies. Research on bicyclic thiophene derivatives, including studies of spin couplings and molecular interactions, can provide insights into the behavior of similar compounds in various chemical environments (Hirohashi, Inaba, & Yamamoto, 1975).
Application in Fluorescent Probes
Compounds with dimethylaminoethyl components have been used to develop novel fluorescent probes. These probes show potential in real-time monitoring and detection in various fields, including carbon dioxide detection and biological applications. The development of such probes can be influenced by the aggregation-enhanced emission features of these compounds (Wang et al., 2015).
特性
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-20(2)15(13-7-8-22-11-13)10-19-16(21)18-9-12-3-5-14(17)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRPBGKDPQFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2663048.png)

![2-fluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2663050.png)
![2-methyl-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide](/img/structure/B2663051.png)
![1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B2663053.png)

![1-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2663060.png)
![1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2663061.png)

![ethyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2663063.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2663066.png)
![(E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2663067.png)